molecular formula C19H24ClNO3 B3061311 Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride CAS No. 93851-85-5

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride

Cat. No.: B3061311
CAS No.: 93851-85-5
M. Wt: 349.8 g/mol
InChI Key: YEAGVSAOGVUCPE-UHFFFAOYSA-N
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Description

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride, also known as E-4031, is a chemical compound with the molecular formula C19H24ClNO3 and a molecular weight of 349.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride involves several steps:

    Starting Materials: The synthesis begins with 2-ethoxyphenol and epichlorohydrin.

    Reaction with Epichlorohydrin: 2-ethoxyphenol is reacted with epichlorohydrin to form 1,2-epoxy-3-(o-ethoxyphenoxy)-propane.

    Formation of Intermediate: The intermediate is then reacted with 2-aminoethyl hydrogen sulfate and sodium hydroxide in ethanol and water at 60°C for 18 hours.

    Isolation of Product: The reaction mixture is evaporated to dryness, dissolved in water, and extracted with diethyl ether. The combined extracts are dried and evaporated to yield the crude product.

    Final Product Formation: The crude product is dissolved in isopropanol, treated with concentrated hydrochloric acid and ethyl acetate, and cooled to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect ion channels, particularly potassium channels, which play a

Biological Activity

Overview

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride, commonly referred to as E-4031, is a morpholine derivative with notable biological activity. Its chemical formula is C19H24ClNO3, and it has a molecular weight of 349.8 g/mol. This compound has been primarily studied for its effects on cellular processes and its potential therapeutic applications in various medical conditions.

The biological activity of E-4031 is primarily linked to its interaction with ion channels, particularly potassium channels. It acts as a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This mechanism underlies its potential use in treating cardiac arrhythmias by prolonging the cardiac action potential duration.

1. Cardiovascular Effects

E-4031 has been extensively studied for its cardioprotective properties. It is known to prolong the action potential duration and refractory period in cardiac tissues, making it a candidate for managing conditions like Long QT syndrome.

2. Neurotransmitter Modulation

Research indicates that E-4031 may inhibit norepinephrine and serotonin reuptake, which suggests potential applications in treating mood disorders such as depression and anxiety . This dual action could enhance the availability of these neurotransmitters in the synaptic cleft, contributing to improved mood regulation.

3. Anticancer Potential

The compound has shown promise in preclinical studies as an anticancer agent. It has been reported to induce apoptosis in various cancer cell lines by modulating ion channel activity and affecting intracellular calcium levels .

Case Studies

Several studies have highlighted the efficacy of E-4031 in different biological contexts:

  • Cardiac Studies : In a study involving rabbit ventricular myocytes, E-4031 was found to significantly increase action potential duration at concentrations that did not affect resting membrane potential.
  • Neuropharmacology : A study demonstrated that E-4031 exhibits antidepressant-like effects in animal models by increasing serotonin levels in the brain .
  • Cancer Research : E-4031 was shown to inhibit proliferation and induce apoptosis in breast cancer cell lines through mechanisms involving potassium channel blockade and subsequent calcium influx modulation .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Cardiac Action PotentialProlongation of duration
Neurotransmitter UptakeInhibition of norepinephrine/serotonin
Anticancer ActivityInduction of apoptosis in cancer cells

Properties

IUPAC Name

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;/h3-11,18-20H,2,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAGVSAOGVUCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10917493
Record name 2-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93851-85-5
Record name Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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